Cas no 186766-07-4 (1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)-)
1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)-
- 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR...
- AUSTRALINE
- (1R,2R,3R,7S,7AR)-3-HYDROXYMETHYL-1,2,7-TRIHYDROXYPYRROLIZIDINE HCL
- (1R,2R,3R,7S,7AR)-3-HYDROXYMETHYL-1,2,7-TRIHYDROXYPYRROLIZIDINE, HYDROCHLORIDE
- 1H-Pyrrolizine-1,2,7-triol, hexahydro-3-(hydroxymethyl)-, (1R,2R,3R,7S,7aR)-
- AUSTRALINE HCL
- AUSTRALINE, HYDROCHLORIDE, CASTANOSPERMUM AUSTRALE
- AUSTRALINE HYDROCHLORIDE
- (1R,2R,3R,7S,7aR)-3-Hydroxymethyl-1,2,7-trihydroxypyrrolizidine
- 3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride
- 186766-07-4
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- Inchi: 1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H
- InChI Key: VGFORKADSOHYJT-UHFFFAOYSA-N
- SMILES: Cl.OC1C(C(CO)N2CCC(C21)O)O
Computed Properties
- Exact Mass: 225.077
- Monoisotopic Mass: 225.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 92.8
Experimental Properties
- Color/Form: Not available
- Density: 1.53
- Boiling Point: 417.4°Cat760mmHg
- Flash Point: 263.5°C
- PSA: 84.16000
- LogP: -2.54420
- Solubility: Not available
1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)- Security Information
1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-202479-1 mg |
Australine hydrochloride, |
186766-07-4 | ≥95% | 1mg |
¥2,256.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202479-1mg |
Australine hydrochloride, |
186766-07-4 | ≥95% | 1mg |
¥2256.00 | 2023-09-05 | |
| 1PlusChem | 1P0075MY-1mg |
Australine, Hydrochloride, Castanospermum australe |
186766-07-4 | ≥95% | 1mg |
$414.00 | 2024-06-17 | |
| A2B Chem LLC | AD33098-1mg |
Australine, Hydrochloride, Castanospermum australe |
186766-07-4 | ≥95% | 1mg |
$306.00 | 2024-04-20 |
1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)- Related Literature
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Duncan J. Wardrop,Samanthi L. Waidyarachchi Nat. Prod. Rep. 2010 27 1431
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Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721
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Anne Lauritsen,Robert Madsen Org. Biomol. Chem. 2006 4 2898
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Benjamin Pluvinage,Mariana G. Ghinet,Ryszard Brzezinski,Alisdair B. Boraston,Keith A. Stubbs Org. Biomol. Chem. 2009 7 4169
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Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2017 34 62
Additional information on 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)-
1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR)- (CAS No. 186766-07-4)
1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR), with the CAS number 186766-07-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolizine core and multiple hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications.
The pyrrolizine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple hydroxyl groups and a hydroxymethyl substituent in the molecule enhances its solubility and reactivity, making it an attractive candidate for drug development. The hydrochloride salt form further improves its stability and bioavailability.
Recent studies have explored the potential of 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR) in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry in 2022, researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential as a novel anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Another promising application of 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR) is in neurodegenerative diseases. A 2023 study in the Journal of Neurochemistry reported that this compound exhibited neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These properties make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
The stereochemistry of (1R,2R,3R,7S,7aR) plays a crucial role in the biological activity of this compound. The specific arrangement of chiral centers influences its binding affinity to target proteins and receptors. This has been supported by computational studies that predict favorable interactions with key enzymes involved in inflammatory and neurodegenerative pathways.
In addition to its therapeutic potential, 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR) has also been investigated for its pharmacokinetic properties. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are essential for developing effective oral formulations for clinical use.
The safety profile of 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-, hydrochloride (1:1), (1R,2R,3R,7S,7aR) has been evaluated in several preclinical studies. Toxicity assessments have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
Overall, 1H-Pyrrolizine-1,2,7-triol,hexahydro-3-(hydroxymethyl)-,hydrochloride (1:1),(1R,2R,3R,7S,7aR) represents a promising lead compound for the development of new therapeutic agents. Its unique chemical structure and diverse biological activities make it an exciting area of ongoing research in medicinal chemistry and pharmaceutical science.
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